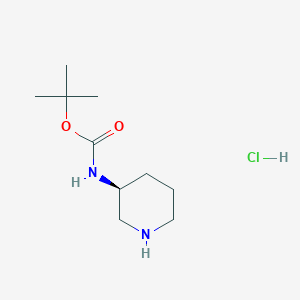![molecular formula C10H13ClFNO2 B1438023 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-19-8](/img/structure/B1438023.png)
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
“2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12FNO2•HCl . It has a molecular weight of 233.67 . This compound is typically found in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 233.67 and a molecular formula of C10H12FNO2•HCl .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . It aids in the study of proteomes, which are the entire set of proteins expressed by a biological system. The compound’s properties can be leveraged to understand protein structure, function, and interactions, which is crucial for deciphering complex biological processes and disease mechanisms.
Pharmaceutical Development
In the realm of pharmaceutical development , 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride serves as a building block for the synthesis of novel drug candidates. Its molecular structure can be incorporated into new compounds with potential therapeutic effects, particularly in the development of medications targeting neurological disorders.
Organic Synthesis
As an intermediate in organic synthesis , this chemical plays a significant role in constructing complex organic molecules. Its reactivity and stability under various conditions make it a valuable asset for synthesizing new organic compounds with desired properties for further research and industrial applications.
Medicinal Chemistry
In medicinal chemistry , the compound is used to explore and optimize the pharmacological properties of new chemical entities. Its incorporation into medicinal compounds can enhance their efficacy, selectivity, and safety profile, contributing to the discovery of more effective drugs.
Analytical Chemistry
Analytical chemistry: applications involve using this compound as a standard or reference material in various analytical techniques . It helps in the quantification and qualification of substances within a sample, ensuring the accuracy and reliability of analytical results.
Chemical Education
Within chemical education , 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride can be employed to demonstrate principles of chemistry and biochemistry . It provides a practical example for students to learn about chemical reactions, synthesis, and the application of chemistry in biological systems.
Biochemical Assays
The compound is also used in biochemical assays to investigate enzymatic activities and receptor-ligand interactions . Its structural features allow it to interact with various enzymes and receptors, making it a useful probe for studying biochemical pathways.
Material Science
Lastly, in material science , researchers can use this compound to modify the surface properties of materials. By attaching it to polymers or other substrates, scientists can create materials with specific functionalities, such as increased biocompatibility or targeted drug delivery capabilities.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8;/h2-5,7,12H,6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKHNQRLIWCIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)







